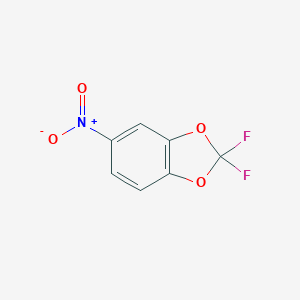

2,2-Difluoro-5-nitro-1,3-benzodioxole

説明

Overview of Benzodioxole Scaffolds in Advanced Organic Synthesis and Biological Sciences

The 1,3-benzodioxole (B145889) moiety, a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole (B15492876) ring, is a highly privileged scaffold in chemistry. chemicalbook.comresearchgate.net This structural motif is present in numerous bioactive molecules and serves as a crucial building block in the synthesis of complex chemical compounds. chemicalbook.comontosight.ai In organic synthesis, the benzodioxole ring's electron-rich nature facilitates various chemical transformations, making it a versatile precursor for creating a diverse array of derivatives. chemicalbook.comresearchgate.net

In the biological sciences, derivatives of 1,3-benzodioxole are recognized for a wide spectrum of pharmacological activities. ontosight.aichemicalbook.com Research has demonstrated their potential as:

Anti-tumor agents , which can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation. chemicalbook.comnih.govresearchgate.net

Anti-inflammatory and antioxidant agents . ontosight.ainih.gov

Antimicrobial and antifungal compounds . researchgate.netresearchgate.net

Plant growth regulators , with certain derivatives showing promise in promoting root growth. frontiersin.org

The inherent bioactivity and synthetic accessibility of the benzodioxole core make it a frequent target of investigation in the quest for new therapeutic agents and other functional molecules. nih.govfrontiersin.org

Significance of Fluorinated Benzodioxoles in Enhancing Metabolic Stability and Modulating Bioactivity

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to favorably alter their properties. nih.govnih.govnih.gov When applied to the benzodioxole scaffold, fluorination, particularly the creation of a 2,2-difluoro-1,3-benzodioxole (B44384) group, offers significant advantages. enamine.netontosight.ai

Enhancing Metabolic Stability: One of the primary benefits of introducing the difluoromethylene group (CF2) into the dioxole ring is the enhancement of metabolic stability. nih.govenamine.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in the body. nih.govnih.gov Difluorination of the methylenedioxy bridge can prevent oxidative metabolism at that position, a common pathway for the breakdown of non-fluorinated benzodioxoles. nih.govnih.gov This increased stability can lead to a longer biological half-life for drug candidates, allowing for more sustained therapeutic effects.

Modulating Bioactivity: Beyond stability, fluorine's high electronegativity and unique steric profile can profoundly influence a molecule's bioactivity. nih.govsoci.org The introduction of fluorine can:

Alter the molecule's electronic distribution, potentially leading to stronger binding interactions with biological targets like enzymes and receptors. enamine.net

Modify properties such as lipophilicity and bioavailability, which affect how a compound is absorbed, distributed, and utilized in the body. ontosight.aisoci.org

Improve anti-proliferation activity in certain classes of compounds. nih.govmdpi.com

Research Context and Aims of Investigating 2,2-Difluoro-5-nitro-1,3-benzodioxole

The specific compound this compound is primarily investigated as a valuable chemical intermediate or building block. xinchem.comchemicalbook.comgoogle.com Its structure combines the stable, bio-relevant fluorinated benzodioxole core with a synthetically versatile nitro group (-NO2). The primary aim of research involving this compound is to leverage its structure for the synthesis of more complex molecules targeted for specific applications, particularly in the pharmaceutical and agricultural sectors. xinchem.comgoogle.com

The nitro group serves as a key functional "handle" that can be readily converted into other chemical groups (such as an amine, -NH2), allowing for the attachment of diverse molecular fragments. This makes this compound a strategic starting point for creating libraries of novel compounds to be screened for biological activity. Research aims are centered on using it to produce new insecticides, fungicides, and potential pharmaceutical agents. xinchem.comgoogle.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1645-96-1 |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molar Mass | 203.10 g/mol |

| Appearance | White to yellow crystals or powder |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. |

| Boiling Point | 65-66 °C at 2mm Hg |

Data sourced from multiple chemical suppliers and databases. xinchem.com

特性

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-96-1 | |

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Difluoro 5 Nitro 1,3 Benzodioxole

Synthetic Routes to the 2,2-Difluoro-1,3-benzodioxole (B44384) Core

The construction of the 2,2-difluoro-1,3-benzodioxole scaffold is a critical first step in the synthesis of the target nitro compound. Several methodologies have been developed to achieve this, primarily revolving around the introduction of the geminal difluoro group at the 2-position of the benzodioxole ring system.

Halogen Exchange Reactions from 2,2-Dichloro-1,3-benzodioxole (B1313652)

A prevalent and well-established method for the synthesis of 2,2-difluoro-1,3-benzodioxole involves a halogen exchange (Halex) reaction, starting from the corresponding 2,2-dichloro-1,3-benzodioxole. This transformation is typically achieved by treating the dichloro precursor with a suitable fluorinating agent.

The efficiency of the halogen exchange reaction is highly dependent on the choice of the fluorinating agent and the catalytic system. Potassium fluoride (B91410) (KF) is a commonly employed source of fluoride ions for this transformation. However, the reaction often requires the presence of a catalyst to proceed at a reasonable rate and with high conversion.

Effective catalytic systems for this fluorination include various hydrogen fluoride salts, such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), and rubidium hydrogen fluoride (RbHF₂). Quaternary ammonium (B1175870) hydrogen fluorides have also been utilized. researchgate.net Among these, potassium hydrogen fluoride is a frequently preferred catalyst. researchgate.netbeilstein-journals.org The catalytic amount of KHF₂ is typically in the range of 0.5 to 50% by weight relative to the starting 2,2-dichloro-1,3-benzodioxole, with a more preferred range being 5% to 20% by weight. researchgate.net

The catalytic activity of potassium hydrogen fluoride can also be generated in situ. This can occur from the reaction of potassium fluoride with small quantities of water present in the reaction mixture, which reacts with 2,2-dichloro-1,3-benzodioxole to form pyrocatechol (B87986) carbonate and hydrogen chloride. The hydrogen chloride then reacts with potassium fluoride to generate the active KHF₂ catalyst. researchgate.netbeilstein-journals.org Alternatively, an anhydrous strong acid like hydrogen chloride or hydrogen bromide can be introduced to generate the catalyst from potassium fluoride. beilstein-journals.org

Table 1: Catalytic Systems for the Fluorination of 2,2-Dichloro-1,3-benzodioxole

| Fluorinating Agent | Catalyst | Catalyst Loading (% w/w) | Reference |

| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | 5 - 20 | researchgate.net |

| Potassium Fluoride (KF) | Sodium Hydrogen Fluoride (NaHF₂) | Not specified | researchgate.net |

| Potassium Fluoride (KF) | Cesium Hydrogen Fluoride (CsHF₂) | Not specified | researchgate.net |

| Potassium Fluoride (KF) | Rubidium Hydrogen Fluoride (RbHF₂) | Not specified | researchgate.net |

| Potassium Fluoride (KF) | Quaternary Ammonium Hydrogen Fluoride | Not specified | researchgate.net |

To maximize the yield of 2,2-difluoro-1,3-benzodioxole and ensure complete conversion of the starting material, careful optimization of the reaction conditions is necessary. Key parameters that are typically adjusted include temperature, solvent, and the molar ratio of reactants.

The reaction is generally carried out at elevated temperatures, with a broad range of 80°C to 250°C being reported. researchgate.net A more preferred operational window is between 100°C and 200°C to achieve a sufficiently fast reaction rate while minimizing potential degradation of the reactants and products. researchgate.net

The choice of solvent is also crucial. Polar aprotic solvents are highly preferred for this type of nucleophilic substitution reaction. Commonly used solvents include tetramethylene sulfone (sulfolane) and acetonitrile. researchgate.net The initial concentration of 2,2-dichloro-1,3-benzodioxole in the solvent can vary but is typically between 10% and 50% by weight, with a preferred range of 15% to 40%. researchgate.net

The molar ratio of potassium fluoride to 2,2-dichloro-1,3-benzodioxole is another important factor. A molar ratio of KF to the dichloro-substrate is preferably maintained between 2:1 and 4:1, with a more optimal range being 2:1 to 2.5:1. researchgate.net

Under optimized conditions, a high degree of conversion of 2,2-dichloro-1,3-benzodioxole can be achieved. For instance, heating a mixture of 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride, and potassium hydrogen fluoride in tetramethylene sulfone at 140°C for 8 hours can lead to 100% conversion of the starting material, with an isolated yield of pure 2,2-difluoro-1,3-benzodioxole of 83%. researchgate.net

Table 2: Optimized Reaction Conditions for Halogen Exchange Fluorination

| Parameter | Preferred Range | Optimal Range | Reference |

| Temperature | 80 - 250 °C | 100 - 200 °C | researchgate.net |

| Solvent | Polar Aprotic | Sulfolane, Acetonitrile | researchgate.net |

| Substrate Concentration | 10 - 50 % w/w | 15 - 40 % w/w | researchgate.net |

| KF/Substrate Molar Ratio | 2:1 - 4:1 | 2:1 - 2.5:1 | researchgate.net |

Radical-Initiated Chlorination and Subsequent Fluorination of 1,3-Benzodioxole (B145889)

An alternative pathway to 2,2-difluoro-1,3-benzodioxole begins with the radical-initiated chlorination of 1,3-benzodioxole to first synthesize the 2,2-dichloro intermediate. This method avoids the direct handling of catechol derivatives that might be used in other routes to the dichloro-compound.

This process involves reacting 1,3-benzodioxole with chlorine gas in the presence of a radical initiator. ontosight.ai Suitable radical initiators include UV light, benzoyl peroxide, diacetyl peroxide, and azobisisobutyronitrile (AIBN). ontosight.ai The reaction is typically carried out in a solvent such as benzotrifluoride (B45747). For example, purging chlorine gas into a mixture of 1,3-benzodioxole, AIBN, and benzotrifluoride at a temperature of 80°C to 100°C can produce 2,2-dichloro-1,3-benzodioxole. ontosight.ai

The crude 2,2-dichloro-1,3-benzodioxole can then be carried forward to the fluorination step without isolation. ontosight.ai The fluorination is achieved by reacting the dichloro-intermediate with hydrogen fluoride, often in an autoclave at temperatures ranging from 0°C to 10°C. ontosight.ai This two-step, one-pot approach provides an efficient route to the desired difluorinated product.

Modern Difluorination Strategies for Benzodioxole Systems

While the halogen exchange reaction is a robust and widely used method, modern synthetic organic chemistry continues to seek milder and more efficient fluorination techniques. For the gem-difluorination of cyclic acetals like 1,3-benzodioxole, several newer strategies have emerged.

One such approach involves the deoxofluorination of a carbonyl group. Although not a direct difluorination of the benzodioxole itself, this strategy can be applied to the synthesis of related structures. For example, the transformation of a ketone or aldehyde to a gem-difluoro compound can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

More recent advancements in C-H functionalization offer the potential for direct difluorination, though specific applications to the 2-position of 1,3-benzodioxole are still emerging. Photocatalytic methods, for instance, have been developed for the defluorinative coupling of α-trifluoromethyl alkenes with 1,3-benzodioxoles, leading to the formation of gem-difluoroalkene structures attached to the benzodioxole ring. researchgate.net These modern approaches highlight the ongoing evolution of fluorination chemistry and may provide future avenues for the synthesis of 2,2-difluoro-1,3-benzodioxole under even milder conditions.

Regioselective Nitration Strategies for 2,2-Difluoro-5-nitro-1,3-benzodioxole

The final step in the synthesis of the target compound is the regioselective introduction of a nitro group onto the aromatic ring of 2,2-difluoro-1,3-benzodioxole. The position of nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The difluoromethylenedioxy group (-OCF₂O-) is considered an ortho, para-directing group. This is because the oxygen atoms can donate electron density to the aromatic ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. Although the fluorine atoms are electron-withdrawing by induction, the resonance effect of the oxygen atoms is generally dominant in directing the regioselectivity of electrophilic aromatic substitution. youtube.comaakash.ac.in

The nitration of the parent compound, 1,3-benzodioxole, is known to yield 5-nitro-1,3-benzodioxole (B1580859) as the major product. researchgate.net In this case, the incoming nitro group is directed to the para position relative to the oxygen atoms of the dioxole ring. This established regioselectivity provides a strong precedent for the nitration of 2,2-difluoro-1,3-benzodioxole.

A common method for the nitration of 1,3-benzodioxole involves the use of nitric acid in a suitable solvent. For example, treating 1,3-benzodioxole with nitric acid in glacial acetic acid at a temperature of 15-25°C results in the formation of 5-nitro-1,3-benzodioxole in high yield. researchgate.net Another reported procedure involves the dropwise addition of 1,3-benzodioxole to a solution of concentrated nitric acid in water at 60-65°C, followed by heating to 90°C.

By analogy, the nitration of 2,2-difluoro-1,3-benzodioxole is expected to proceed with the same regioselectivity, affording this compound. The reaction would likely be carried out under similar conditions, using a nitrating agent such as a mixture of nitric acid and a suitable solvent or a mixed acid system (e.g., nitric acid and sulfuric acid), while carefully controlling the reaction temperature to prevent over-nitration or side reactions.

Table 3: Nitration of 1,3-Benzodioxole - A Model for the Nitration of its 2,2-Difluoro Analog

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1,3-Benzodioxole | Nitric Acid | Glacial Acetic Acid | 15 - 25 | 5-Nitro-1,3-benzodioxole | 90.6 | researchgate.net |

| 1,3-Benzodioxole | Conc. Nitric Acid | Water | 60 - 90 | 5-Nitro-1,3-benzodioxole | 87 |

Electronic Effects Directing Electrophilic Aromatic Nitration to the 5-Position

The regiochemical outcome of the nitration of 2,2-Difluoro-1,3-benzodioxole is dictated by the electronic properties of the difluoromethylenedioxy (-OCF₂O-) substituent. This group exerts two opposing electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less reactive towards electrophiles than benzene.

Resonance Effect (+M): The lone pairs of electrons on the two oxygen atoms adjacent to the ring can be delocalized into the π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The directing influence of a substituent is determined by which effect dominates in stabilizing the cationic intermediate (the Wheland or sigma complex) formed during the reaction. While the inductive effect deactivates the entire ring, the resonance effect selectively enriches the electron density at the ortho and para positions (positions 4, 5, and 7). The electrophilic attack of the nitronium ion (NO₂⁺) will preferentially occur at the position that leads to the most stable carbocation intermediate.

The 5-position is para to one of the ring oxygen atoms and ortho to the other. Attack at this position allows for the positive charge of the intermediate to be delocalized onto both oxygen atoms through resonance, providing significant stabilization. In contrast, attack at the 6-position (meta to the oxygens) does not allow for direct resonance stabilization of the positive charge by the oxygen lone pairs. Therefore, the transition state leading to the 5-nitro product is lower in energy, making it the major product. The -OCF₂O- group is thus considered a deactivating, but ortho-, para-directing substituent.

Methodologies for Controlling Regioselectivity and Preventing Over-nitration

Given that the difluoromethylenedioxy group is deactivating, forcing conditions are typically required for nitration. However, these same conditions can lead to the formation of dinitro or other unwanted byproducts. Controlling the reaction to favor mono-nitration at the 5-position is critical.

Standard nitration is often carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Key parameters to control the reaction include:

Temperature: Electrophilic nitrations are highly exothermic. Maintaining a low temperature (typically 0–10 °C) is crucial to slow the reaction rate and prevent the formation of multiple nitration products.

Stoichiometry: Using a modest excess of the nitrating agent can help drive the reaction to completion without promoting over-nitration. Careful, slow addition of the substrate to the acid mixture allows for better temperature control and minimizes localized areas of high concentration.

Reaction Time: The reaction is typically monitored until the starting material is consumed to prevent the subsequent nitration of the desired product.

Table 1: Representative Conditions for Mono-nitration of Deactivated Aromatics

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Conc. H₂SO₄ and Conc. HNO₃ (Mixed Acid) | Generates the required NO₂⁺ electrophile. |

| Temperature | 0–10 °C | Controls reaction rate and prevents over-nitration. |

| Solvent | Sulfuric acid (acts as solvent and catalyst) | Provides the medium for the reaction. |

| Addition Method | Slow, dropwise addition of substrate to mixed acid | Ensures effective temperature control. |

Catalytic Approaches in Nitration Processes

While the classic mixed-acid system is widely used, modern synthetic chemistry has explored various catalytic approaches to improve the safety and selectivity of nitration reactions. These methods often aim to avoid the use of large quantities of strong, corrosive acids. For substrates like 2,2-Difluoro-1,3-benzodioxole, catalytic methods could offer milder reaction conditions. Examples of such approaches include the use of solid acid catalysts, such as zeolites or clays (B1170129) impregnated with metal nitrates. These catalysts can provide a high surface area for the reaction and can be easily removed by filtration, simplifying the workup procedure. Another approach involves using nitrating agents like dinitrogen pentoxide (N₂O₅) in an inert solvent, which can sometimes offer improved regioselectivity. However, for deactivated substrates, the strong protonating power of the mixed-acid system remains the most common and effective method.

Derivatization Pathways of this compound

The nitro group of this compound is a versatile functional handle that can be transformed into various other groups. The most significant derivatization is its reduction to the corresponding amino functionality, yielding 5-Amino-2,2-difluoro-1,3-benzodioxole, a valuable building block in pharmaceutical and agrochemical synthesis.

Electrophilic Substitution Reactions on the Aromatic Nucleus

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the nitro group and the difluorobenzodioxole moiety. The nitro group is a powerful deactivating group and a meta-director, while the 2,2-difluoro-1,3-benzodioxole group also exhibits an electron-withdrawing effect.

Consequently, further electrophilic substitution on the aromatic nucleus of this compound is challenging and requires harsh reaction conditions. The incoming electrophile is directed to the positions meta to the nitro group, which are the 4- and 6-positions. However, the directing effects of the difluorobenzodioxole group must also be considered.

Detailed research findings on specific electrophilic substitution reactions such as halogenation, sulfonation, or Friedel-Crafts alkylation and acylation on this compound are not extensively documented in publicly available literature. The inherent deactivation of the aromatic ring makes such reactions synthetically difficult, often resulting in low yields or requiring forcing conditions that may lead to undesired side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Position of Substitution | Rationale |

| Halogen (e.g., Br₂, FeBr₃) | 6-position | The nitro group strongly directs meta, and the difluorobenzodioxole is also deactivating. The 6-position is the only available meta position to the nitro group. |

| Nitrating Mixture (HNO₃/H₂SO₄) | 6-position | Similar to halogenation, the powerful meta-directing effect of the existing nitro group would govern the position of a second nitration. |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | 6-position | The sulfonation would also be expected to occur at the meta-position to the nitro group. |

Nucleophilic Substitution of Fluorine Atoms on the Dioxole Ring

The fluorine atoms on the dioxole ring of this compound are generally considered to be chemically stable and not readily susceptible to nucleophilic substitution under standard conditions. The C-F bond is the strongest single bond in organic chemistry, and breaking it requires significant activation.

However, the presence of the electron-withdrawing nitro group on the aromatic ring can influence the electronic properties of the entire molecule, including the dioxole ring. While direct nucleophilic attack on the fluorine atoms is unlikely, alternative mechanisms for their substitution could be envisaged under specific conditions, potentially involving ring-opening or rearrangement pathways.

A study on the biodegradation of the parent compound, 2,2-difluoro-1,3-benzodioxole, by Pseudomonas putida F1 revealed a novel mechanism of defluorination. nih.gov This process involves an initial enzymatic dihydroxylation of the aromatic ring, followed by a series of spontaneous chemical reactions leading to the cleavage of the C-F bonds and the opening of the dioxole ring. nih.gov This biological pathway highlights that the fluorine atoms can be displaced, albeit through a complex sequence of events rather than a direct nucleophilic substitution.

Analogous systems, such as highly activated fluoroaromatic compounds, are known to undergo nucleophilic aromatic substitution (SNAr) of a fluorine atom. For a nucleophilic attack to occur on the dioxole carbon, significant activation would be necessary. To date, there is a lack of specific published research detailing the successful nucleophilic substitution of the fluorine atoms in this compound with common nucleophiles such as alkoxides, amines, or thiols under laboratory conditions.

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 5 Nitro 1,3 Benzodioxole

Intrinsic Reactivity Profile of the Nitro Group

The nitro group (-NO₂) is a dominant feature of the molecule, significantly dictating its electronic properties and reactivity. Its versatile nature stems from its strong electron-withdrawing capabilities and its ability to undergo various transformations. nih.gov

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a characteristic that profoundly influences the reactivity of the benzodioxole ring. nih.gov This effect operates through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, further reducing electron density on the ring. nih.gov

This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzodioxole. When such reactions do occur, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to its own location on the ring. Furthermore, this reduced electron density makes the aromatic scaffold susceptible to nucleophilic attack. nih.gov

The nitro group is a key participant in reduction-oxidation (redox) chemistry. Its electron-deficient nature makes it readily reducible. The transformation of a nitro group is a fundamental process in organic synthesis, allowing for its conversion into other valuable functional groups. nih.govsvedbergopen.com The most significant of these is the reduction to an amino group (-NH₂), but intermediate oxidation states, such as nitroso (-NO) and hydroxylamino (-NHOH), can also be formed. nih.govresearchgate.net This capacity for reduction makes aromatic nitro compounds like 2,2-difluoro-5-nitro-1,3-benzodioxole important precursors for the synthesis of anilines and other derivatives. masterorganicchemistry.com

The metabolic pathways of nitro-containing compounds in biological systems often involve their reduction to form reactive intermediates, including free radicals and reactive oxygen species (ROS). svedbergopen.com

Reaction Pathways Involving the Nitro Functionality

The reactivity of the nitro group is most prominently demonstrated in its reduction pathways, which are well-established and widely used in synthetic chemistry.

The reduction of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. wikipedia.org This transformation typically proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine species. researchgate.net A variety of reagents and conditions can accomplish this, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common choice, though Raney nickel is also effective and may be preferred if dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Common combinations include iron (Fe) in acidic media, tin (Sn) with hydrochloric acid (HCl), or zinc (Zn) with acid. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild reduction method suitable for molecules with other reducible groups. commonorganicchemistry.com Sodium hydrosulfite can also be employed for this transformation. wikipedia.org

| Reagent/System | Description | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation, often the method of choice. Reduces both aromatic and aliphatic nitro groups. | Can also reduce other functionalities like alkenes, alkynes, and some carbonyls. |

| H₂ / Raney Nickel | Effective catalytic hydrogenation method. | Often used when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | A mild and common method using iron metal in an acidic environment. | Good for preserving other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride offers a mild reduction pathway. | Useful for substrates where harsh conditions are not compatible. commonorganicchemistry.com |

| Zn / Acid (e.g., Acetic Acid) | Zinc metal provides another mild reduction method in the presence of acid. | Can be selective in the presence of other reducible functionalities. commonorganicchemistry.com |

The nitro group in this compound is already in a high oxidation state and is therefore generally resistant to further oxidation. However, the benzodioxole ring system itself can undergo oxidative transformations. Studies on the parent compound, 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), have shown that it can be oxidized by enzymes like toluene (B28343) dioxygenase. nih.govresearchgate.net This enzymatic process oxidizes the aromatic ring to form a cis-dihydrodiol intermediate (4,5-cis-dihydroxy-dihydro-2,2-difluoro-1,3-benzodioxole). nih.gov This demonstrates that the aromatic core of the molecule is susceptible to oxidative attack, a pathway that could potentially occur with the nitro-substituted derivative under specific conditions, although the deactivating effect of the nitro group would make such a reaction more difficult.

Reactivity of the Difluoromethylene Moiety within the 1,3-Benzodioxole (B145889) Ring

The difluoromethylene (-CF₂-) group is a key structural feature of the 1,3-benzodioxole ring in this compound. The presence of two fluorine atoms on the same carbon atom imparts significant stability to the molecule, mitigating metabolic degradation. nih.gov This moiety is generally considered to be chemically robust.

However, studies on the biodegradation of the parent compound, DFBD, have revealed a novel mechanism for the breakdown of this group. nih.govresearchgate.net While the difluoromethylene group itself is not directly attacked initially, its ultimate fate is linked to the oxidation of the adjacent aromatic ring. The proposed mechanism involves the following key steps:

Enzymatic Oxidation: Toluene dioxygenase first oxidizes the aromatic ring to form a dihydrodiol intermediate. nih.gov

Decomposition: This dihydrodiol intermediate is unstable and undergoes further reactions. The bridgehead carbon atom (the -CF₂- carbon) becomes highly electrophilic and susceptible to nucleophilic attack by hydroxide (B78521) ions in the aqueous medium. researchgate.net

Ring Opening: This nucleophilic attack is proposed to lead to the cleavage of a C-O bond in the dioxole ring. The subsequent rearrangement and rearomatization of the benzene (B151609) ring drives the decomposition process. researchgate.net

Defluorination: The resulting -OCF₂O- moiety is highly unstable and rapidly hydrolyzes, ultimately releasing two fluoride (B91410) ions and carbon dioxide. researchgate.net

This pathway highlights that while the difluoromethylene group is inherently stable, its reactivity can be unmasked through transformations on other parts of the molecule, leading to its complete breakdown. nih.govresearchgate.net

Regiochemical Considerations in Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene ring of this compound. The regioselectivity of such reactions—the position at which the new substituent is introduced—is governed by the directing effects of the substituents already present on the ring. In this molecule, the directing effects of the 1,3-benzodioxole moiety and the nitro group are in opposition, leading to a complex substitution pattern.

The 1,3-benzodioxole group is considered an activating, ortho, para-directing group. This is due to the electron-donating resonance effect of the oxygen atoms, which increases the electron density at the positions ortho and para to them (positions 4, 6, and 7). Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects. The nitro group at position 5 will therefore direct incoming electrophiles to positions 4 and 6 (as position 7 is electronically similar to 4 from the perspective of the nitro group).

The outcome of an electrophilic substitution reaction on this compound will depend on the balance of these directing effects and the reaction conditions.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Effect of 1,3-Benzodioxole Moiety | Effect of 5-Nitro Group | Combined Effect | Predicted Outcome |

| 4 | Activated (ortho to one O, para to the other) | Deactivated (meta-directing) | Competing effects, but some activation | Potential site for substitution |

| 6 | Activated (para to one O) | Deactivated (meta-directing) | Competing effects, but some activation | Potential site for substitution |

| 7 | Activated (ortho to one O) | Deactivated (ortho-directing) | Strongly deactivated | Unlikely site for substitution |

Advanced Spectroscopic and Structural Characterization of 2,2 Difluoro 5 Nitro 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,2-Difluoro-5-nitro-1,3-benzodioxole is expected to show signals corresponding to the three aromatic protons. The presence of the electron-withdrawing nitro group and the dioxole ring will influence the chemical shifts of these protons, leading to a distinct downfield shift. The splitting patterns will be dictated by the coupling between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to display signals for the seven carbon atoms in the structure. The carbon attached to the nitro group and the carbons of the benzodioxole ring are anticipated to show characteristic chemical shifts. The difluoromethyl carbon will exhibit a unique signal significantly influenced by the attached fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Centers

¹⁹F NMR spectroscopy is a powerful tool for probing the environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of a difluoromethylene group attached to a dioxole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the nitro group, the aromatic ring, and the C-F bonds. Based on data for 5-nitro-1,3-benzodioxole (B1580859), the asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1609 cm⁻¹ and 1437 cm⁻¹, respectively. orientjchem.org The presence of the C-F bonds will give rise to strong absorption bands in the region of 1100-1000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 203.10 g/mol . scbt.comglentham.com The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the dioxole ring, providing further structural information. While a specific spectrum for the target compound is not available, the mass spectrum of 5-nitro-1,3-benzodioxole is documented in the NIST WebBook. nist.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound has been reported in the crystallographic databases. Structural information for a related derivative, 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, is available and shows the planarity of the benzodioxole unit. nih.gov It is expected that the benzodioxole ring in this compound would also be largely planar.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a substance. This process is crucial for validating the empirical formula of a synthesized compound, which in turn supports the proposed molecular structure. For this compound, with a molecular formula of C₇H₃F₂NO₄, elemental analysis offers a direct method to confirm the ratio of carbon, hydrogen, and nitrogen atoms within the molecule.

The validation is achieved by comparing the experimentally determined percentages of key elements (typically Carbon, Hydrogen, and Nitrogen) with the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's elemental composition and purity.

The theoretical elemental composition of this compound is calculated based on its molecular weight and the atomic weights of its constituent elements. The molecular formula C₇H₃F₂NO₄ leads to the theoretical percentages detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 41.42 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.49 |

| Fluorine | F | 18.998 | 2 | 37.996 | 18.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.90 |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.51 |

| Total | | | | 203.100 | 100.00 |

In a typical research setting, the synthesized this compound would be subjected to combustion analysis to determine the experimental percentages of Carbon, Hydrogen, and Nitrogen. The following table presents illustrative experimental data that would serve to validate the empirical formula of the compound, demonstrating the expected close agreement with the theoretical values.

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |

|---|---|---|---|

| Carbon | 41.42 | 41.35 | -0.07 |

| Hydrogen | 1.49 | 1.52 | +0.03 |

The minor deviations between the theoretical and illustrative experimental values in Table 2 fall well within the acceptable margin of error, thus confirming the empirical formula C₇H₃F₂NO₄ for this compound. This analytical step is fundamental in the structural elucidation process, ensuring the foundational accuracy of the molecular formula before more complex spectroscopic analyses are undertaken.

Computational Chemistry and Molecular Modeling of 2,2 Difluoro 5 Nitro 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties of a molecule. These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical reactivity and stability. For 2,2-Difluoro-5-nitro-1,3-benzodioxole, such calculations can map out its electronic landscape, identifying regions susceptible to chemical reactions. A study on the related compound 5-nitro-1,3-benzodioxole (B1580859) utilized DFT calculations to analyze its vibrational spectra, demonstrating the utility of these methods for understanding molecular structure. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the distribution of these frontier orbitals is heavily influenced by its substituent groups. The potent electron-withdrawing nature of the nitro (-NO₂) group is expected to significantly lower the energy of the LUMO and localize it predominantly over the nitrated aromatic ring. This suggests that the molecule would be susceptible to nucleophilic attack at the aromatic ring carbons. Conversely, the HOMO is likely distributed over the benzodioxole ring system, which is comparatively more electron-rich. A precise determination of the energies and spatial distributions of these orbitals would require specific quantum chemical calculations.

| Orbital | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the benzodioxole ring system. Represents the region of highest electron density available for donation. | Determines the molecule's character as a nucleophile or its reactivity in oxidation reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Expected to be of low energy and localized on the electron-deficient nitroaromatic ring. Represents the most favorable region for accepting electrons. | Indicates susceptibility to nucleophilic attack and determines the molecule's electrophilic character. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap generally implies higher reactivity. | Predicts the molecule's chemical stability and the energy required for electronic excitation. |

Electrostatic Potential (ESP) surface maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net The ESP is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.id

An ESP map of this compound would be expected to show a significant region of negative electrostatic potential (red) around the oxygen atoms of the nitro group, highlighting their role as potential hydrogen bond acceptors. The fluorine and dioxole oxygen atoms would also contribute to electronegative regions. In contrast, a strong positive potential (blue) would likely be observed on the aromatic ring, particularly near the electron-withdrawing nitro group, marking it as a prime site for nucleophilic aromatic substitution reactions. walisongo.ac.id

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are utilized. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or nucleic acid (receptor).

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This process involves placing the ligand into the receptor's binding site in various conformations and scoring them based on their fit and interaction energies. This allows for the identification of putative binding pockets and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the complex. For this compound, the nitro group could act as a hydrogen bond acceptor, while the aromatic ring system could engage in π-stacking or hydrophobic interactions within a protein's active site.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and stability of the interactions predicted by docking. mdpi.com

While docking provides a qualitative prediction of binding, a more rigorous and quantitative assessment is achieved by calculating the binding free energy (ΔG_bind). This value represents the affinity of a ligand for its receptor; a more negative value indicates stronger binding. Methods such as the Alchemical Transfer Method (ATM) and others based on molecular dynamics simulations are used to compute these energies. nih.govresearchgate.netarxiv.orgresearchgate.net These calculations are computationally intensive but provide a more accurate prediction of binding affinity compared to simple docking scores, making them a critical tool in computer-aided drug design. frontiersin.org

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. researchgate.netsemanticscholar.org By creating a library of virtual analogs of a lead compound and evaluating their properties computationally, SAR studies can identify key structural features responsible for activity and guide the design of more potent and selective molecules. mdpi.commdpi.com

For this compound, an SAR study would involve systematically altering different parts of the molecule. For instance, one could:

Change the position of the nitro group on the aromatic ring.

Replace the nitro group with other electron-withdrawing or electron-donating groups.

Modify the difluoro moiety at the 2-position of the dioxole ring.

For each analog, computational methods would be used to predict its binding affinity to a specific biological target or other relevant properties. The results would establish a relationship between specific structural motifs and the predicted activity, providing a rational basis for synthesizing the most promising candidates for experimental testing.

| Molecular Region for Modification | Example Modifications | Property to Evaluate Computationally | Goal of the Study |

|---|---|---|---|

| Nitro Group (-NO₂) | -CN, -CF₃, -SO₂CH₃ (other electron-withdrawing groups); -NH₂, -OH (electron-donating groups) | Binding free energy to a target receptor; Electronic properties (HOMO/LUMO). | Determine the role of the nitro group's electronic and hydrogen-bonding properties in biological activity. |

| Aromatic Ring Position | Move the -NO₂ group to position 4. | Binding pose and interaction modes in a receptor; Electrostatic potential map. | Understand the importance of substituent positioning for optimal receptor interaction. |

| Difluoromethylene Group (-CF₂-) | Replace with -CH₂-, -C(CH₃)₂-. | Binding affinity; Conformational flexibility. | Assess the contribution of the difluoro group to binding affinity and metabolic stability. |

Prediction of Conformational Preferences and Tautomeric Forms

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a possibility in nitro compounds, particularly if there are adjacent acidic protons. For this compound, the potential for tautomerism, such as the formation of an aci-nitro tautomer, has not been computationally investigated. Theoretical studies would be necessary to calculate the relative energies of any potential tautomers to predict their stability and equilibrium populations.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms involving this compound, including the characterization of transition states, are also not documented in the available literature. Such studies are crucial for understanding the reactivity of the compound. For instance, the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in reactions such as nucleophilic aromatic substitution. Computational modeling could elucidate the energy barriers and geometries of transition states for such reactions.

While experimental work on the synthesis of related compounds exists, the detailed, step-by-step mechanisms and the associated energy profiles that computational chemistry can provide are yet to be published for this compound.

Biological and Biochemical Interaction Mechanisms of 2,2 Difluoro 5 Nitro 1,3 Benzodioxole and Its Derivatives

Enzyme-Substrate Interactions and Modulation of Catalytic Efficiency

The 1,3-benzodioxole (B145889) scaffold, particularly when substituted, is recognized as a substrate for various enzyme systems. The nature of these substituents, such as the difluoro and nitro groups, critically influences the compound's reactivity and the catalytic outcomes.

Reactivity with Peroxygenases (UPOs) and Peroxidases

While direct studies on 2,2-Difluoro-5-nitro-1,3-benzodioxole with peroxygenases are limited, significant research has been conducted on its non-fluorinated analog, 5-nitro-1,3-benzodioxole (B1580859) (NBD). NBD is a well-established chromogenic substrate for unspecific peroxygenases (UPOs), a family of fungal heme-thiolate enzymes. The enzymatic reaction involves the oxidative cleavage, or demethylenation, of the dioxole ring. This biotransformation results in the formation of 4-nitrocatechol (B145892), a product that exhibits a distinct color change, turning yellow at neutral pH and red at pH greater than 12. This property makes NBD an invaluable tool in colorimetric assays for screening and characterizing new UPOs. The catalytic efficiency for NBD is a key parameter used to compare different UPO enzymes.

Conversely, the parent compound 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), which lacks the nitro group, has been shown to be a substrate for a different class of enzyme, toluene (B28343) dioxygenase, from the bacterium Pseudomonas putida F1. nih.govnih.gov This enzyme catalyzes the oxidation of DFBD to form DFBD-4,5-dihydrodiol, initiating a biodegradation pathway that leads to defluorination. nih.govnih.gov

Influence of Substituents on Enzyme Activity and Specificity

Substituents on the 1,3-benzodioxole ring play a pivotal role in determining both the susceptibility of the compound to enzymatic action and the specific reaction catalyzed.

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group in 5-nitro-1,3-benzodioxole (NBD) is crucial for its activity as a UPO substrate. The enzymatic oxidation by UPOs targets the methylenedioxy bridge, leading to the formation of the colored 4-nitrocatechol product. This specific reaction pathway is exploited in high-throughput screening assays for discovering novel UPO biocatalysts.

Difluoro Group (-CF₂): The difluoromethylenedioxy group of 2,2-difluoro-1,3-benzodioxole (DFBD) directs a different enzymatic fate. Instead of cleavage of the bridge itself, enzymes like toluene dioxygenase attack the aromatic ring, leading to a cis-dihydrodiol metabolite. nih.govnih.gov This initial oxidation is the first step in a complex biodegradation process that ultimately results in the cleavage of the C-F bonds, a reaction of significant environmental interest. nih.gov The fluorine atoms are known to stabilize the molecule against metabolism, but this enzymatic pathway demonstrates a mechanism for its breakdown. nih.gov

| Compound | Enzyme | Reaction Type | Key Product | Significance |

|---|---|---|---|---|

| 5-Nitro-1,3-benzodioxole (NBD) | Unspecific Peroxygenase (UPO) | Oxidative Cleavage (Demethylenation) | 4-Nitrocatechol | Chromogenic substrate for UPO activity assays. |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Toluene Dioxygenase | Aromatic Ring Dihydroxylation | DFBD-4,5-dihydrodiol | Initiates a microbial biodegradation and defluorination pathway. nih.govnih.gov |

Redox Reactions with Biological Macromolecules

The electrophilic nature of nitroaromatic compounds suggests a potential for redox interactions with biological macromolecules, although specific data for this compound is not extensively documented.

Mechanism of Protein Thiol Group Modification and Enzyme Inhibition

There is limited direct evidence detailing the specific reaction of this compound with protein thiol groups. In general, nitro-containing aromatic compounds can be susceptible to nucleophilic attack by reactive cysteine residues in proteins. The electron-withdrawing properties of the nitro group can activate the aromatic ring for such reactions. Another potential mechanism involves the reduction of the nitro group within the cell to form nitroso or hydroxylamine (B1172632) intermediates, which are highly reactive and can covalently modify protein thiols, potentially leading to enzyme inhibition or altered protein function. However, this remains a generalized mechanism, and specific studies on this compound are required to confirm this reactivity.

Formation of Reactive Intermediates in Biological Systems

The biodegradation of the parent compound, 2,2-difluoro-1,3-benzodioxole (DFBD), by Pseudomonas putida F1 provides a clear example of the formation of reactive intermediates. nih.govnih.gov The initial product, DFBD-4,5-dihydrodiol, is a relatively stable metabolite that can be isolated. nih.govnih.gov However, this dihydrodiol is a precursor to highly reactive, short-lived intermediates. nih.gov It is proposed that the dihydrodiol undergoes further transformation, leading to the opening of the five-membered dioxole ring. nih.gov This process is thought to involve unstable intermediates that spontaneously decompose, driven by the electrophilicity of the bridgehead carbon and the energy gained from rearomatization of the benzene (B151609) ring. nih.gov This cascade of reactions ultimately results in the release of two fluoride (B91410) ions and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). nih.gov

Molecular Target Identification and Mechanism of Action Elucidation (e.g., CFTR, STING)

Derivatives of the 2,2-difluoro-1,3-benzodioxole core structure have been identified as key components in therapeutically relevant molecules, most notably in the context of cystic fibrosis.

The 2,2-difluoro-1,3-benzodioxole moiety is a critical structural component of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.gov Cystic fibrosis is a genetic disorder often caused by the F508del mutation, which leads to misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride ion channel.

A key example is the compound ABBV/GLPG-2222 , a highly potent CFTR "corrector". nih.gov This molecule incorporates a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl group. The mechanism of action for CFTR correctors involves binding to the misfolded F508del-CFTR protein. This binding helps to stabilize the protein's structure, allowing it to bypass the cell's quality control machinery and be properly trafficked to the cell membrane. By increasing the amount of functional CFTR protein at the cell surface, these correctors help to restore chloride channel activity, addressing the underlying molecular defect in cystic fibrosis. nih.gov The 2,2-difluoro-1,3-benzodioxole group is integral to the molecule's ability to effectively interact with and stabilize the CFTR protein.

| Molecular Target | Derivative Example | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | ABBV/GLPG-2222 | Binds to and stabilizes misfolded F508del-CFTR, facilitating its transport to the cell membrane (Corrector activity). nih.gov | Cystic Fibrosis |

Direct Binding Studies and Allosteric Modulation

Detailed studies focusing specifically on the direct binding of this compound or its derivatives to protein targets are not extensively available in the current scientific literature. General enzymatic assays have utilized compounds with a similar core structure, such as 5-nitro-1,3-benzodioxole, as a substrate to measure the activity of fungal unspecific peroxygenases (UPOs). nih.govgoogle.com These studies, however, focus on determining enzyme activity rather than elucidating specific binding mechanisms, modes of inhibition, or potential allosteric modulation of target proteins. Consequently, there is a lack of specific data regarding the affinity, binding sites, or allosteric effects of this compound on proteins.

Microbial Biotransformation and Biodegradation Pathways

The microbial degradation of the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, the core structure of this compound, has been a subject of detailed investigation. These studies reveal a potent mechanism for the breakdown of this otherwise stable fluorinated compound.

Enzymatic Defluorination by Specific Microorganisms (e.g., Pseudomonas putida F1)

The bacterium Pseudomonas putida F1 has demonstrated a remarkable ability to rapidly defluorinate 2,2-difluoro-1,3-benzodioxole (DFBD). lewisu.edunih.gov When cells are grown on toluene to induce the necessary enzymatic machinery, they can catalyze the defluorination of DFBD at an initial rate of 2,100 nmol/h per milligram of cellular protein. lewisu.educaymanchem.com This rate is significantly higher than previously reported microbial defluorination rates for compounds with multiply fluorinated carbon atoms. lewisu.educaymanchem.com The process is characterized by the immediate detection of free fluoride ions in the medium after the introduction of DFBD vapor to the bacterial culture. fishersci.com Over time, the defluorination rate declines, and the culture medium darkens, indicating the formation of subsequent transformation products. lewisu.edugoogle.com

Role of Dioxygenase Enzymes in Biotransformation

The key enzyme responsible for initiating the degradation of DFBD is toluene dioxygenase, a type of Rieske dioxygenase. lewisu.edunih.gov This enzyme is induced in Pseudomonas putida F1 by growth on toluene. fishersci.comgoogle.com Toluene dioxygenase catalyzes the first step in the metabolic pathway by oxidizing the aromatic ring of DFBD to produce a cis-dihydrodiol. lewisu.educaymanchem.com This initial oxidation is crucial, as it destabilizes the aromatic system and prepares the molecule for subsequent defluorination and ring cleavage. The high specificity and efficiency of toluene dioxygenase in this reaction underscore the importance of dioxygenases in the biotransformation of stable fluorinated aromatic compounds. lewisu.edu Hundreds of other bacteria possess enzymes with high sequence identity to toluene dioxygenase, suggesting this degradation mechanism may be widespread in the environment. lewisu.educaymanchem.com

Identification and Characterization of Biotransformation Products

The biotransformation of DFBD by Pseudomonas putida F1 yields several identifiable products. The process begins with the toluene dioxygenase-catalyzed conversion of DFBD into 4,5-cis-dihydroxydihydro-2,2-difluoro-1,3-benzodioxole (DFBD-4,5-dihydrodiol). lewisu.educaymanchem.com

This initial product can follow several paths:

It can be further oxidized by dihydrodiol dehydrogenase to form 4,5-dihydroxy-DFBD. lewisu.educaymanchem.com

It can undergo acid-catalyzed dehydration to produce a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD. lewisu.educaymanchem.com

Crucially, the major pathway for defluorination involves the decomposition of the unstable DFBD-4,5-dihydrodiol. This decomposition is proposed to proceed through several short-lived intermediates, ultimately yielding two fluoride ions and 1,2,3-trihydroxybenzene, also known as pyrogallol. lewisu.educaymanchem.comgoogle.com

It is noteworthy that the stable metabolites, such as the phenols and the catechol, retain the difluoromethylene group. The defluorination event is intrinsically linked to the instability and breakdown of the initial dihydrodiol metabolite. lewisu.educaymanchem.com

Table 1: Biotransformation Products of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1

| Precursor Compound | Enzyme/Condition | Biotransformation Product | Fate |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Toluene Dioxygenase | 4,5-cis-dihydroxydihydro-2,2-difluoro-1,3-benzodioxole (DFBD-4,5-dihydrodiol) | Unstable; major precursor to defluorination |

| DFBD-4,5-dihydrodiol | Dihydrodiol Dehydrogenase | 4,5-dihydroxy-DFBD | Stable; retains fluorine |

| DFBD-4,5-dihydrodiol | Acid-catalyzed dehydration | 4-hydroxy-DFBD and 5-hydroxy-DFBD | Stable; retains fluorine |

| DFBD-4,5-dihydrodiol | Spontaneous Decomposition | Pyrogallol + 2 F⁻ | Defluorinated Product |

Environmental Fate of Defluorinated Metabolites

The primary defluorinated metabolite resulting from the microbial degradation of DFBD is pyrogallol (1,2,3-trihydroxybenzene). lewisu.educaymanchem.com The appearance of a dark color in the culture medium is attributed to the presence and subsequent oxidation or polymerization of pyrogallol. lewisu.educaymanchem.com The environmental fate of pyrogallol is of considerable interest. It is known to be a byproduct of the decomposition of natural humic substances and can be released into the environment from industrial processes. nih.gov

Studies indicate that pyrogallol has very high mobility in soil and is not expected to adsorb significantly to sediment. lewisu.edu In the atmosphere, it is predicted to exist mainly in the vapor phase and degrade through reactions with hydroxyl radicals, with an estimated half-life of about 1.9 hours. lewisu.edu However, it is also noted as being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. lewisu.edu While some anaerobic digestion processes can degrade pyrogallol, the degradation may be incomplete. nih.gov Its sensitivity to air and light, leading to discoloration, suggests it is chemically reactive and unlikely to persist in its original form for long periods under aerobic conditions. lewisu.edu

Environmental Stewardship and Safe Handling Practices in Academic and Industrial Research Settings

Responsible Disposal Methods for Chemical Waste

The disposal of 2,2-Difluoro-5-nitro-1,3-benzodioxole and its associated waste must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations. As a halogenated nitroaromatic compound, it is classified as hazardous waste, necessitating specialized disposal procedures.

The disposal of chemical waste is governed by a framework of national and regional regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the criteria for identifying and managing hazardous waste. epa.gov Wastes are deemed hazardous if they are specifically listed or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. epa.gov Given its chemical structure, this compound would likely be classified as a hazardous waste, requiring adherence to RCRA's "cradle-to-grave" management standards.

Similarly, in the European Union, the Waste Framework Directive provides the legal framework for the treatment of waste. The classification of waste as hazardous is determined by the List of Wastes (LoW), also known as the European Waste Catalogue (EWC).

Research institutions and industrial facilities are obligated to follow these regulations, which include requirements for proper waste identification, segregation, containerization, labeling, and disposal through licensed waste management companies. retrofitcompanies.comcleanmanagement.com It is crucial for laboratory personnel to be trained on these regulations to ensure compliance and prevent improper disposal.

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration. nbe.com.cn This process must be carried out by licensed hazardous waste management facilities equipped with specialized incinerators. cleanmanagement.comspecialwastedisposal.com

Incineration of fluorinated and nitrated compounds requires specific conditions to ensure complete destruction and to manage the hazardous byproducts of combustion. Key parameters for effective incineration include:

High Temperature: Incineration temperatures for halogenated wastes are typically maintained above 850°C, and often exceed 1100°C for more stable compounds, to ensure the complete breakdown of the molecule. remediation-technology.com

Sufficient Residence Time: The waste material must be held within the high-temperature zone for a sufficient period, typically at least two seconds, to ensure complete destruction. cswab.org

Control of Emissions: The flue gases generated during incineration must be treated to remove harmful pollutants before release into the atmosphere. This includes scrubbing systems to neutralize acidic gases such as hydrogen fluoride (B91410) (HF) and nitrogen oxides (NOx) that are formed during the combustion of fluorinated and nitrated compounds. google.comgea.com Activated carbon injection may also be used to capture any residual organic pollutants. nih.gov

Recent studies on the incineration of per- and polyfluoroalkyl substances (PFAS), which are also fluorinated compounds, have shown that high-temperature incineration can achieve destruction efficiencies of over 99.99%. remediation-technology.com These findings support the efficacy of incineration for the disposal of compounds like this compound.

Prevention of Environmental Release During Research Operations

Preventing the accidental release of this compound into the environment is a critical aspect of responsible laboratory practice. This requires a multi-layered approach that includes robust containment strategies and strict protocols for handling and storage.

In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent its spread. Laboratories should have a well-defined spill response plan and readily accessible spill kits. onepointesolutions.com

Key containment strategies include:

Secondary Containment: All containers of this compound should be stored in secondary containment trays or cabinets that are capable of holding the entire volume of the largest container. rowan.edunetregs.org.ukcalpaclab.comscientificplastics.com This is a regulatory requirement in many jurisdictions, including those governed by the EPA and OSHA. scientificplastics.com The secondary containment must be made of a material that is chemically resistant to the compound.

Spill Kits: Laboratories must be equipped with spill kits specifically designed for hazardous chemicals. spillfix.comsafety-kleen.comavantorsciences.comabsorbentsonline.comnewpig.com These kits typically contain absorbent materials such as pads, pillows, and loose absorbents, as well as personal protective equipment (PPE) and disposal bags. onepointesolutions.com

Spill Response Procedure: A clear and concise spill response procedure should be in place and all laboratory personnel should be trained on it. onepointesolutions.com The general steps for responding to a minor chemical spill include:

Alerting others in the vicinity.

Donning appropriate PPE.

Containing the spill by surrounding it with absorbent materials. onepointesolutions.com

Absorbing the spilled material, working from the outside in.

Collecting the contaminated absorbent material in a designated hazardous waste container.

Decontaminating the spill area.

Properly disposing of all contaminated materials as hazardous waste. onepointesolutions.com

For major spills, evacuation of the area and notification of emergency response personnel is required.

The discharge of this compound into drains or natural water bodies is strictly prohibited. ucsd.edu This compound can have adverse effects on aquatic ecosystems and may persist in the environment.

Measures to prevent discharge include:

No Sink Disposal: Never dispose of this compound or any solutions containing it down the sink. ucsd.edu

Drain Protection: In areas where the compound is handled, floor drains should be protected to prevent accidental entry in the event of a spill. ucsd.edu This can be achieved through the use of drain covers or by constructing a physical barrier around the drain. ucsd.edu

Proper Waste Collection: All waste containing this compound, including reaction residues, contaminated solvents, and cleaning materials, must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

Laboratory Safety Protocols for Research Personnel

The health and safety of laboratory personnel are of utmost importance. Working with this compound requires adherence to strict safety protocols to minimize the risk of exposure. These protocols are guided by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450) in the United States. bard.eduosha.gov

A comprehensive Chemical Hygiene Plan should be in place, detailing the specific hazards and safe handling procedures for this compound. mst.edu Key laboratory safety protocols include:

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn. americanchemistry.comamericanchemistry.com

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is important to consult glove compatibility charts to ensure the selected material provides adequate protection. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.

Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or dust. If engineering controls are not sufficient to maintain exposure below permissible limits, appropriate respiratory protection may be required. fishersci.com

Engineering Controls:

Chemical Fume Hoods: All procedures involving the handling of this compound should be performed in a properly functioning chemical fume hood to prevent the release of vapors into the laboratory environment.

Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Emergency Preparedness:

Emergency Eyewash and Safety Showers: Laboratories where this compound is used must be equipped with easily accessible and fully functional emergency eyewash stations and safety showers. cornell.eduokstate.edumit.eduhughes-safety.comucsd.edu In the event of eye or skin contact, the affected area should be flushed with water for at least 15 minutes, and immediate medical attention should be sought. cornell.eduucsd.edu

Fire Extinguishers: Appropriate fire extinguishers (e.g., dry chemical or carbon dioxide) should be available and personnel should be trained in their use.

Emergency Contacts: A list of emergency contact numbers should be prominently displayed in the laboratory.

By implementing and strictly adhering to these environmental stewardship and safe handling practices, research institutions and industrial facilities can effectively manage the risks associated with this compound, ensuring the protection of their personnel and the environment.

Engineering Controls: Fume Hoods and Ventilation Systems

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals like this compound.

Ventilation: It is crucial to handle this compound in a well-ventilated area to prevent the accumulation of dust or vapors. xinchem.comcymitquimica.com Adequate ventilation helps to disperse any airborne contaminants, reducing the risk of inhalation. fishersci.com

Fume Hoods: Laboratory procedures involving this compound should be conducted within a chemical fume hood. This is especially important when there is a potential for the release of vapors, dust, or aerosols.

Explosion-Proof Equipment: Given the flammability of related compounds, it is prudent to use explosion-proof electrical, ventilating, and lighting equipment in areas where this chemical is handled and stored. fishersci.com

Safety Stations: Eyewash stations and safety showers must be readily available and in close proximity to any workstation where potential exposure could occur. fishersci.comsynquestlabs.comfishersci.com

Personal Protective Equipment (PPE) Requirements and Selection

When engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) is required to further reduce the risk of exposure. The selection of appropriate PPE is critical for safely handling this compound. synquestlabs.com

| Body Part | Required PPE | Specifications and Rationale |

| Hands | Protective gloves | Wear appropriate protective gloves to prevent skin contact. synquestlabs.comfishersci.com Regulations such as 29 CFR 1910.138 should be followed for hand protection. synquestlabs.com |

| Eyes/Face | Chemical goggles or safety glasses, Face shield | Use chemical goggles or safety glasses to protect against splashes. synquestlabs.com A face shield provides additional protection. synquestlabs.com Adherence to regulations like 29 CFR 1910.133 is necessary. synquestlabs.com |

| Skin/Body | Suitable protective clothing | Wear appropriate protective clothing to prevent skin exposure. synquestlabs.comfishersci.com |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | If exposure limits are exceeded or if irritation occurs, a certified respirator should be used in accordance with OSHA regulations (29 CFR 1910.134) or European Standard EN 149. fishersci.comfishersci.com |

It is imperative to wash hands and any exposed skin thoroughly after handling the compound. fishersci.com

Emergency Response Procedures for Accidental Exposure or Release

In the event of an accident, having clear and practiced emergency procedures is vital to mitigate harm.

Accidental Exposure:

| Exposure Route | First-Aid Procedure |